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Introduction
SKLB1002 is a potent and specific small-molecule inhibitor of Vascular Endothelial Growth

Factor Receptor 2 (VEGFR-2) tyrosine kinase activity.[1][2] By blocking the VEGF/VEGFR-2

signaling pathway, SKLB1002 effectively inhibits angiogenesis, the formation of new blood

vessels from pre-existing ones. This process is crucial in tumor growth and metastasis, as well

as in certain ocular diseases.[1][2][3][4] In vitro studies have demonstrated that SKLB1002
suppresses key endothelial cell functions required for angiogenesis, including proliferation,

migration, and tube formation.[1][2][3][5] These effects are mediated through the inhibition of

the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by

preventing the phosphorylation of ERK1/2, JNK, and p38.[1][3][5][6]

These application notes provide detailed protocols for utilizing SKLB1002 in various in vitro

angiogenesis assays to assess its anti-angiogenic potential.

Data Presentation
The following tables summarize the quantitative effects of SKLB1002 on human umbilical vein

endothelial cells (HUVECs) in key in vitro angiogenesis assays.

Table 1: Effect of SKLB1002 on VEGF-Induced HUVEC Viability

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b612002?utm_src=pdf-interest
https://www.benchchem.com/product/b612002?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7185286/
https://pubmed.ncbi.nlm.nih.gov/21622720/
https://www.benchchem.com/product/b612002?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7185286/
https://pubmed.ncbi.nlm.nih.gov/21622720/
https://pubmed.ncbi.nlm.nih.gov/32323773/
https://pubmed.ncbi.nlm.nih.gov/22668017/
https://www.benchchem.com/product/b612002?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7185286/
https://pubmed.ncbi.nlm.nih.gov/21622720/
https://pubmed.ncbi.nlm.nih.gov/32323773/
https://www.researchgate.net/publication/340463431_SKLB1002_a_potent_inhibitor_of_VEGF_receptor_2_signaling_inhibits_endothelial_angiogenic_function_invitro_and_ocular_angiogenesis_invivo
https://pmc.ncbi.nlm.nih.gov/articles/PMC7185286/
https://pubmed.ncbi.nlm.nih.gov/32323773/
https://www.researchgate.net/publication/340463431_SKLB1002_a_potent_inhibitor_of_VEGF_receptor_2_signaling_inhibits_endothelial_angiogenic_function_invitro_and_ocular_angiogenesis_invivo
https://www.researchgate.net/figure/SKLB1002-performs-its-anti-angiogenic-role-via-the-MAPK-signaling-pathway-A-HUVECs_fig3_340463431
https://www.benchchem.com/product/b612002?utm_src=pdf-body
https://www.benchchem.com/product/b612002?utm_src=pdf-body
https://www.benchchem.com/product/b612002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Concentration Cell Viability (% of Control)

Control (Untreated) - 100

VEGF 10 ng/mL Increased

VEGF + SKLB1002 10 nM
Significantly Reduced vs.

VEGF

VEGF + SKLB1002 50 nM
Significantly Reduced vs.

VEGF

Data synthesized from qualitative descriptions in cited literature.[1][5]

Table 2: Effect of SKLB1002 on VEGF-Induced HUVEC Proliferation

Assay Treatment Concentration Proliferation Status

Ki67

Immunofluorescence

Staining

VEGF + SKLB1002 10 nM, 50 nM
Significantly

Decreased vs. VEGF

EdU Incorporation

Assay
VEGF + SKLB1002 10 nM, 50 nM

Significantly

Decreased vs. VEGF

Data synthesized from qualitative descriptions in cited literature.[1][5]

Table 3: Effect of SKLB1002 on VEGF-Induced HUVEC Migration

Assay Treatment Concentration Migration Status

Transwell Migration

Assay
VEGF + SKLB1002 10 nM, 50 nM

Significantly Reduced

vs. VEGF

Scratch Wound

Healing Assay
VEGF + SKLB1002 10 nM, 50 nM

Significantly Reduced

vs. VEGF

Data synthesized from qualitative descriptions in cited literature.[1][5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7185286/
https://www.researchgate.net/publication/340463431_SKLB1002_a_potent_inhibitor_of_VEGF_receptor_2_signaling_inhibits_endothelial_angiogenic_function_invitro_and_ocular_angiogenesis_invivo
https://www.benchchem.com/product/b612002?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7185286/
https://www.researchgate.net/publication/340463431_SKLB1002_a_potent_inhibitor_of_VEGF_receptor_2_signaling_inhibits_endothelial_angiogenic_function_invitro_and_ocular_angiogenesis_invivo
https://www.benchchem.com/product/b612002?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7185286/
https://www.researchgate.net/publication/340463431_SKLB1002_a_potent_inhibitor_of_VEGF_receptor_2_signaling_inhibits_endothelial_angiogenic_function_invitro_and_ocular_angiogenesis_invivo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Effect of SKLB1002 on VEGF-Induced HUVEC Tube Formation

Assay Treatment Concentration
Tube Formation
Status

Matrigel Tube

Formation
VEGF + SKLB1002 10 nM, 50 nM Interrupted vs. VEGF

Data synthesized from qualitative descriptions in cited literature.[1][5]

Experimental Protocols
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth

Medium (EGM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100

µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

HUVEC Proliferation Assays
a. Ki67 Immunofluorescence Staining

Seed HUVECs onto 24-well plates.

After reaching desired confluency, treat the cells with VEGF (10 ng/mL) with or without

SKLB1002 (10 nM, 50 nM) for 24 hours. Untreated cells serve as a control.

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room

temperature.

Block with 5% BSA for 30 minutes at 37°C.

Incubate with Ki67 antibody overnight at 4°C.

Wash with PBS and incubate with a fluorescently labeled secondary antibody.

Counterstain nuclei with DAPI.
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Visualize and quantify the percentage of Ki67-positive cells using a fluorescence

microscope.[1]

b. EdU Incorporation Assay

Follow the treatment protocol as described for Ki67 staining.

After treatment, add EdU to the cell culture medium and incubate for the recommended time

according to the manufacturer's protocol.

Fix, permeabilize, and perform the click reaction to label incorporated EdU.

Analyze the percentage of EdU-positive cells by fluorescence microscopy or flow cytometry.

[1]

HUVEC Migration Assays
a. Scratch Wound Healing Assay

Grow HUVECs to a confluent monolayer in a 6-well plate.

Create a "scratch" in the monolayer using a sterile pipette tip.

Wash with PBS to remove detached cells.

Add serum-free medium containing VEGF (10 ng/mL) with or without SKLB1002 (10 nM, 50

nM).

Capture images of the scratch at 0, 24, and 48 hours.[1]

Measure the width of the scratch at different time points to quantify cell migration.

b. Transwell Migration Assay

Seed HUVECs in the upper chamber of a Transwell insert (8 µm pore size) in serum-free

medium.

Add medium containing VEGF (10 ng/mL) with or without SKLB1002 (10 nM, 50 nM) to the

lower chamber.
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Incubate for a specified time (e.g., 24 hours).

Remove non-migrated cells from the upper surface of the insert.

Fix and stain the migrated cells on the lower surface of the insert.

Count the number of migrated cells in several random fields under a microscope.[1]

HUVEC Tube Formation Assay
Coat the wells of a 24-well plate with Matrigel and allow it to solidify at 37°C.[1]

Harvest HUVECs and resuspend them in medium containing VEGF (10 ng/mL) with or

without SKLB1002 (10 nM, 50 nM).

Seed the HUVEC suspension onto the Matrigel-coated wells.

Incubate for 6-12 hours to allow for tube formation.

Observe and photograph the tube-like structures using a light microscope.

Quantify the extent of tube formation by measuring parameters such as the number of

branch points and total tube length.[1][5]
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Caption: SKLB1002 inhibits angiogenesis by blocking VEGFR-2 signaling.
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Caption: Workflow for in vitro angiogenesis assays with SKLB1002.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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